N-(3,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
N-(3,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a thieno[2,3-d]pyrimidin derivative characterized by a fused heterocyclic core with multiple functional groups. Its structure includes:
- Thieno[2,3-d]pyrimidin backbone: A sulfur-containing bicyclic system with pyrimidine and thiophene rings.
- Substituents: 5-(5-methylfuran-2-yl): A furan ring with a methyl group at position 5, enhancing lipophilicity. 3-phenyl: An aromatic phenyl group at position 3. Sulfanylacetamide linker: A thioether bridge connecting the core to an N-(3,4-dimethylphenyl) acetamide group, which may influence metabolic stability and target binding.
Molecular Formula: Estimated as C₂₇H₂₁N₃O₃S₂ (inferred from structural analogs) .
Molar Mass: ~500–510 g/mol (calculated based on substituent adjustments from ).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-9-11-19(13-17(16)2)28-23(31)15-35-27-29-25-24(21(14-34-25)22-12-10-18(3)33-22)26(32)30(27)20-7-5-4-6-8-20/h4-14H,15H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFOGDHQCNVSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent modifications can introduce the dimethylphenyl and furan moieties, culminating in the formation of the sulfanylacetamide structure. Specific methods can vary based on desired yields and purity levels.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiazole rings have been shown to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis .
Antioxidant Activity
Antioxidant assays conducted on related compounds suggest that they possess the ability to scavenge free radicals and reduce oxidative stress. The presence of multiple aromatic rings in the structure is believed to enhance electron donation capabilities, thereby increasing antioxidant potential .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophages. This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in inflammatory responses and microbial resistance.
- Receptor Interaction : It could interact with specific receptors involved in cell signaling pathways related to inflammation and oxidative stress.
- Cell Cycle Modulation : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
-
Antimicrobial Efficacy : A study demonstrated that a thienopyrimidine derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Compound MIC (µg/mL) Activity Thienopyrimidine Derivative 12 Effective against MRSA Control Antibiotic 32 Less effective -
Anti-inflammatory Studies : Another investigation highlighted the anti-inflammatory effects of a similar compound in a mouse model of acute inflammation. The compound reduced paw edema significantly compared to the control group .
Treatment Group Paw Edema Reduction (%) Compound Group 75 Control Group 20
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. Its structural components suggest potential interactions with specific molecular targets involved in cancer cell proliferation and survival. The thieno[2,3-d]pyrimidine moiety is known for its ability to inhibit various kinases, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : Molecular docking studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to decreased production of leukotrienes, which are mediators of inflammation .
- Antimicrobial Activity : The unique structure of N-(3,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide suggests potential antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or inflammatory pathways. For instance, its potential as a 5-LOX inhibitor indicates a mechanism that could reduce inflammation and related pathologies .
- Cellular Interaction : The presence of the sulfanyl group in the structure may facilitate interactions with cellular proteins or receptors, influencing signaling pathways that regulate cell growth and apoptosis. This interaction could enhance the compound's efficacy in targeting cancer cells specifically .
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Synthesis and Characterization : The compound was synthesized using a multi-step organic reaction pathway that included the formation of thieno[2,3-d]pyrimidine derivatives. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the molecular structure and purity .
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .
- Molecular Docking Simulations : Computational studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression and inflammation. These simulations help identify key interactions that could be optimized in future drug design efforts .
Comparison with Similar Compounds
N-(Naphthalen-1-yl) Analog
- Structural Difference : Replaces the 3,4-dimethylphenyl group with a naphthalen-1-yl moiety.
- Implications :
- Higher molar mass (523.63 vs. ~505 g/mol) due to the larger aromatic system.
- Predicted density (1.38 g/cm³) and pKa (13.13) suggest increased hydrophobicity and basicity compared to the target compound.
- The naphthyl group may enhance binding to hydrophobic pockets in proteins but reduce metabolic stability.
N-(3-Methoxyphenyl) Analog
- Structural Difference: Features a 3-methoxyphenyl group and a prop-2-enyl substituent at position 3 of the thieno[2,3-d]pyrimidin core.
- Implications: Methoxy group improves aqueous solubility compared to dimethylphenyl. Molecular weight (~537 g/mol) exceeds the target compound, possibly affecting bioavailability.
Thiadiazole-Containing Analog
- Structural Difference : Incorporates a 5-phenyl-1,2,4-thiadiazol-3-yl group in place of the acetamide-linked aromatic system.
- Implications: Thiadiazole’s electron-withdrawing nature may alter electronic distribution, affecting binding to enzymatic targets.
Research Implications and Limitations
While the evidence lacks direct bioactivity data, structural comparisons suggest:
- Target Compound : The 3,4-dimethylphenyl group balances hydrophobicity and metabolic stability, making it a candidate for optimization in drug design.
- Naphthyl Analog : May serve as a lead for targets requiring extended aromatic interactions but could face pharmacokinetic challenges.
- Thiadiazole Derivative : Suitable for studies exploring heterocycle-driven target specificity.
Limitations : Predicted properties (e.g., density, pKa) require experimental validation. Further studies using tools like the CCP4 suite (for crystallography ) or computational modeling are needed to elucidate binding modes and biological activity.
Preparation Methods
Gewald Reaction for 2-Aminothiophene Intermediate
The synthesis begins with the Gewald reaction to produce 2-aminothiophene-3-carbonitrile, a critical intermediate:
Reagents :
-
Cycloketone (e.g., cyclohexanone)
-
Elemental sulfur
-
Malononitrile
-
Morpholine (catalyst)
Conditions :
Cyclocondensation to Thieno[2,3-d]Pyrimidine
The 2-aminothiophene intermediate undergoes cyclocondensation with aryl/alkyl nitriles under acidic conditions:
Example :
-
Reagent : Phenylacetonitrile (for 3-phenyl substitution)
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Acid Catalyst : Dry HCl gas or conc. H₂SO₄
-
Conditions : Reflux in toluene, 8–12 hours
Product : 3-Phenyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine
Functionalization of the Thienopyrimidine Core
Introduction of 5-Methylfuran-2-yl Group at Position 5
The 5-position is functionalized via Suzuki-Miyaura coupling :
Reagents :
-
5-Bromo-thienopyrimidine intermediate
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5-Methylfuran-2-ylboronic acid
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Pd(PPh₃)₄ or PdCl₂(dppf)
Conditions :
Step 1: Thiolation
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Reagent : Thiourea or Lawesson’s reagent
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Conditions :
Intermediate : 2-Mercapto-thienopyrimidine
Step 2: Acylation with N-(3,4-Dimethylphenyl)acetamide
-
Reagent : Chloroacetyl chloride + N-(3,4-dimethylphenyl)amine
-
Conditions :
Optimization and Purification
Chromatographic Methods
Recrystallization
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Ref |
|---|---|---|---|---|
| Suzuki Coupling | 5-Methylfuran installation | 50–65 | 92–95 | |
| Gewald Cyclocondensation | Core formation | 60–75 | 90–93 | |
| Thiolation-Acylation | Sulfanylacetamide addition | 60–70 | 94–97 |
Challenges and Solutions
Low Coupling Efficiency in Suzuki Reaction
Oxidative Degradation of Thiol Intermediate
Scalability and Industrial Relevance
-
Green Chemistry Alternatives :
Recent Advances (2020–2025)
Q & A
Q. What established synthetic routes are available for the preparation of this compound?
The synthesis typically involves multi-step strategies, including palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key steps include:
- Formation of the thieno[2,3-d]pyrimidinone core via cyclization of substituted thioureas or thioamides.
- Introduction of the 5-methylfuran-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Sulfanylacetamide linkage using coupling agents like EDCI/HOBt in anhydrous DMF .
Q. What analytical techniques are recommended for structural elucidation?
- X-ray crystallography : Resolve the 3D conformation of the thieno[2,3-d]pyrimidine core and substituent orientations (e.g., phenyl and furan groups) .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl groups on the phenyl ring, furan integration) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
Q. What solvents or conditions are optimal for solubilizing this compound?
The compound is sparingly soluble in water. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For crystallization, optimize with ethanol/water mixtures or dichloromethane/hexane gradients .
Advanced Research Questions
Q. How can catalytic conditions be optimized for the palladium-mediated steps in synthesis?
- Ligand screening : Test phosphine (e.g., PPh) or N-heterocyclic carbene ligands to enhance reductive cyclization efficiency .
- CO surrogate selection : Compare formic acid derivatives (e.g., ammonium formate) to gaseous CO for safety and yield improvements .
- Temperature gradients : Perform reactions at 80–100°C to balance reaction rate and byproduct formation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Replace the 5-methylfuran-2-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess impact on bioactivity .
- Substituent variation : Systematically alter the 3,4-dimethylphenyl group to evaluate steric/electronic effects on target binding .
- Sulfanylacetamide linker : Replace the sulfur atom with oxygen or selenium to probe redox sensitivity .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Cross-validation : Compare experimental NMR data with computational predictions (DFT-based simulations) .
- Crystallographic alignment : Use X-ray-derived bond lengths/angles to validate proposed tautomeric forms or stereochemical assignments .
- Isotopic labeling : Synthesize deuterated analogs to clarify splitting patterns in complex spectra .
Q. What computational methods are suitable for predicting biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
